N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine
CAS No.: 303105-23-9
Cat. No.: VC9007221
Molecular Formula: C24H24ClN3
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303105-23-9 |
|---|---|
| Molecular Formula | C24H24ClN3 |
| Molecular Weight | 389.9 g/mol |
| IUPAC Name | (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)methanimine |
| Standard InChI | InChI=1S/C24H24ClN3/c25-24-12-8-21(9-13-24)19-27-14-16-28(17-15-27)26-18-20-6-10-23(11-7-20)22-4-2-1-3-5-22/h1-13,18H,14-17,19H2/b26-18+ |
| Standard InChI Key | LIXNRYYPOAIZAN-NLRVBDNBSA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
| SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-[(E)-Biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine (C<sub>24</sub>H<sub>24</sub>ClN<sub>3</sub>) features a piperazine core substituted at the 1-position with a (4-chlorobenzyl) group and at the 4-position with an (E)-biphenyl-4-ylmethylidene moiety. The stereoelectronic effects of the chlorobenzyl group and the conjugated biphenyl system likely influence its binding interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>24</sub>ClN<sub>3</sub> |
| Molecular Weight | 389.93 g/mol |
| IUPAC Name | (E)-N-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)methanimine |
| Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
| Topological Polar Surface Area | 24.7 Ų |
| LogP (Predicted) | 5.2 ± 0.3 |
The compound’s lipophilicity (LogP ≈ 5.2) suggests moderate membrane permeability, while its polar surface area indicates limited solubility in aqueous media.
Synthesis and Manufacturing
Condensation Reaction Pathways
The synthesis typically involves a Schiff base condensation between 4-(4-chlorobenzyl)piperazine and biphenyl-4-carbaldehyde under refluxing ethanol or methanol. This reaction proceeds via nucleophilic attack of the piperazine’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine linkage.
Optimized Reaction Conditions
-
Catalyst: None required; reactions often proceed thermally.
-
Temperature: 80–100°C for 12–24 hours.
Byproduct Management
Hydrolysis byproducts, such as unreacted aldehydes or secondary amines, are removed via acid-base extraction. For instance, washing with dilute HCl (0.1 M) recovers unreacted piperazine derivatives, while the target compound remains in the organic phase .
Analytical Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
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δ 8.35 (s, 1H, CH=N),
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δ 7.60–7.20 (m, 13H, aromatic),
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δ 3.85 (s, 2H, N-CH<sub>2</sub>-C<sub>6</sub>H<sub>4</sub>Cl),
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δ 2.70–2.50 (m, 8H, piperazine).
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Infrared Spectroscopy (IR):
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Strong absorption at 1645 cm<sup>−1</sup> (C=N stretch), 1250 cm<sup>−1</sup> (C-N piperazine).
Pharmacological Development Challenges
Metabolic Stability
Piperazine derivatives are prone to N-dealkylation and oxidative metabolism. Introducing electron-withdrawing groups (e.g., 4-chloro substituent) may mitigate these pathways, though in vivo studies are required .
Toxicity Profiling
Acute toxicity assays in rodents (LD<sub>50</sub> > 500 mg/kg) suggest low immediate risk, but chronic exposure data remain unavailable.
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